6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Overview
Description
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a chemical compound with the molecular formula C14H15NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves several steps. One common method includes the Fischer indole synthesis, where hydrazine reacts with a ketone in the presence of an acid catalyst, such as hydrochloric acid (HCl) or acetic acid (HOAc), under reflux conditions . The reaction mixture is then cooled, and the resulting solid is filtered and crystallized to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative with fewer functional groups.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with a ketone functional group, known for its antimycobacterial activity.
Methyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate:
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(14(16)17)13(9)15-12/h5-7,10,15H,2-4H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYZWVFPWNKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385408 | |
Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49844-27-1 | |
Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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